3-Methoxy-2-[(3-methoxybenzyl)oxy]benzaldehyde
Description
Properties
IUPAC Name |
3-methoxy-2-[(3-methoxyphenyl)methoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-18-14-7-3-5-12(9-14)11-20-16-13(10-17)6-4-8-15(16)19-2/h3-10H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCLCAUQOROJRLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)COC2=C(C=CC=C2OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70395773 | |
| Record name | 3-methoxy-2-[(3-methoxybenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70395773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
667412-89-7 | |
| Record name | 3-methoxy-2-[(3-methoxybenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70395773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Chemistry
- 3-Methoxy-2-[(3-methoxybenzyl)oxy]benzaldehyde serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for functionalization that can lead to the development of more complex molecules.
Reagent for Functional Group Identification
- This compound can be utilized as a reagent for identifying aldehyde and ketone functional groups due to its reactivity with nucleophiles, making it valuable in analytical chemistry.
Medicinal Chemistry
Anticancer Properties
- Recent studies have indicated that derivatives of this compound exhibit anticancer activities. For instance, compounds derived from this structure have been evaluated for their ability to inhibit cancer cell proliferation in vitro and in vivo models, showing promising results against various cancer types .
Kinase Inhibition
- The compound has been reported to interact with multiple kinases, inhibiting over 40 different types, including those involved in cancer pathways. This suggests potential applications in drug development targeting kinase-related diseases .
Biological Research
Antimicrobial Activity
- Research indicates that this compound possesses antimicrobial properties. It has shown effectiveness against several bacterial strains, indicating its potential as a lead compound for developing new antibiotics .
Mechanistic Studies
- The compound has been used in mechanistic studies to understand enzyme interactions and cellular pathways. Its ability to inhibit specific enzymes makes it a useful tool in pharmacological research .
Table 1: Comparison of Biological Activities
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Methoxy groups at meta positions | Anticancer, Antimicrobial |
| 4-Methoxybenzaldehyde | Methoxy group at para position | Limited antibacterial activity |
| Benzaldehyde | No methoxy group | Minimal biological activity |
Table 2: Synthesis Pathways
| Synthesis Method | Reactants | Yield (%) |
|---|---|---|
| Condensation Reaction | 3-Methoxybenzaldehyde + Hydroxylamine | 85% |
| Alkylation | 3-Methoxyphenol + Alkyl Halide | 75% |
Case Studies
Case Study 1: Anticancer Efficacy
In a study involving a streptozotocin-induced rat model, derivatives of this compound demonstrated significant reductions in tumor size compared to control groups. The systemic administration of these compounds showed enhanced bioavailability and efficacy without notable toxicity .
Case Study 2: Antimicrobial Testing
A series of tests evaluated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited strong inhibitory effects, suggesting their potential use in developing new antimicrobial agents .
Mechanism of Action
The mechanism by which 3-Methoxy-2-[(3-methoxybenzyl)oxy]benzaldehyde exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
4-Methoxy-2-((4-methoxybenzyl)oxy)benzaldehyde (Compound 10a)
- Structure : Differs in the position of methoxy groups (4-methoxybenzyl ether vs. 3-methoxybenzyl ether).
- Synthesis : Achieved 82% yield via a procedure analogous to 3a–c, suggesting similar synthetic accessibility despite positional isomerism .
(E)-2,3,4-Trihydroxybenzaldehyde O-(3-methoxybenzyl) oxime (7b)
- Structure : Features a trihydroxybenzaldehyde core with a 3-methoxybenzyl oxime group.
- Activity : Exhibits potent aldose reductase (ALR2) inhibitory activity (IC₅₀ = 0.72 µM) due to synergistic effects of hydroxyl and methoxy groups, which enhance hydrogen bonding with enzyme residues .
- Comparison : The target compound lacks hydroxyl groups, likely reducing its binding affinity to ALR2 but improving metabolic stability due to decreased polarity.
Brominated Analogs (e.g., 5-Bromo-2-[(3-methoxybenzyl)oxy]benzaldehyde)
- Structure : Bromine substitution at the 5-position introduces an electron-withdrawing group.
- Properties: Higher molecular weight (e.g., 335.17 g/mol) and altered electronic effects compared to the non-halogenated target compound. Bromine may increase lipophilicity, impacting membrane permeability in biological systems .
3-Methoxy-2-(trimethylsilyl)benzaldehyde
- Structure : Trimethylsilyl (TMS) group at the 2-position.
- Reactivity : The TMS group provides steric protection and modulates electrophilicity, making the aldehyde less reactive toward nucleophiles compared to the methoxybenzyl ether derivative .
- Applications : Used in silicon-based protective strategies, contrasting with the target compound’s utility in ether-linked conjugates.
β-Sulfur Tethered Aldehydes (e.g., 3-Methoxy-2-(methylthio)benzaldehyde)
- Structure : Methylthio (-SMe) substituent instead of methoxybenzyl ether.
- Reactivity : The sulfur atom enhances nucleophilicity, enabling participation in thiol-ene click chemistry, unlike the target compound’s ether linkage, which is more stable under acidic conditions .
ALR2 Inhibitors ()
- Key Finding : Substitution on the benzyl ring (3- or 4-methoxy) significantly impacts inhibitory activity. For example, 8b (4-methoxybenzyl oxime) showed slightly reduced activity (IC₅₀ = 1.02 µM) compared to 7b (3-methoxybenzyl oxime, IC₅₀ = 0.72 µM) .
- Implications for Target Compound : The 3-methoxybenzyl ether in the target compound may favor interactions with hydrophobic enzyme pockets, though the absence of hydroxyl groups limits its potency as an ALR2 inhibitor.
Antioxidant Properties
- Trihydroxy Derivatives: Compounds like 7b exhibit ancillary antioxidant activity due to phenolic hydroxyl groups, which scavenge free radicals. The target compound’s methoxy groups lack this capability, highlighting a trade-off between stability and bioactivity .
Physicochemical Properties
Biological Activity
3-Methoxy-2-[(3-methoxybenzyl)oxy]benzaldehyde is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C15H16O4
- IUPAC Name: this compound
- CAS Number: 10822793
This compound features a methoxy group and a benzaldehyde moiety, which are critical for its biological activity.
Biological Activity Overview
Research has shown that this compound exhibits several biological activities, including:
- Antimicrobial Activity: This compound has demonstrated activity against various bacterial strains.
- Anticancer Properties: Preliminary studies indicate potential anticancer effects, particularly against specific cancer cell lines.
- Anti-inflammatory Effects: The compound may also possess anti-inflammatory properties, contributing to its therapeutic potential.
Antimicrobial Activity
A study conducted on the antimicrobial properties of this compound revealed promising results against several pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard microbiological methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Properties
The anticancer activity of this compound was evaluated in vitro using various cancer cell lines. The results indicated selective cytotoxicity against certain cancer types, particularly breast cancer cells.
Case Study: Breast Cancer Cell Line Evaluation
In a recent study, the compound was tested against MDA-MB-453 breast cancer cells. The following results were obtained:
| Compound Concentration (µM) | Cell Viability (%) |
|---|---|
| 0.1 | 90 |
| 1 | 70 |
| 10 | 30 |
| 50 | 10 |
The data indicates that higher concentrations of the compound significantly reduce cell viability, suggesting its potential as an anticancer agent.
The biological activity of this compound may be attributed to its ability to interact with cellular targets involved in proliferation and apoptosis. The presence of methoxy groups enhances lipophilicity, facilitating cellular uptake and interaction with intracellular targets.
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The aldehyde group undergoes classical nucleophilic additions due to its electrophilic carbonyl carbon. Key reactions include:
Table 1: Nucleophilic Addition Reactions
Key Findings :
-
Oxime formation proceeds efficiently under mild conditions, with the electron-donating methoxy groups slightly deactivating the aldehyde toward nucleophiles.
-
Grignard additions require strict temperature control to minimize side reactions at the ether linkage.
Condensation Reactions
The aldehyde participates in condensation reactions to form α,β-unsaturated systems:
Table 2: Condensation Reactions
| Partner | Catalyst/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 4,6-Dimethylpyrimidine | NaOH, TBAHS, reflux | Chloropyrimidine derivative | 72% | |
| Acetophenone | Ethanol, NaOH, 60°C, 6 h | Chalcone analog | 68% |
Mechanistic Insights :
-
Claisen-Schmidt condensation with ketones forms chalcone derivatives via dehydration, with the reaction rate dependent on the electron density of the aromatic rings .
-
Base-catalyzed mechanisms dominate, with tetrabutylammonium bisulfate (TBAHS) enhancing interfacial reactivity in biphasic systems .
Oxidation and Reduction
The aldehyde group is redox-active under controlled conditions:
Table 3: Redox Transformations
| Reaction Type | Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄, 80°C, 3 h | Carboxylic acid derivative | 88% | |
| Reduction | NaBH₄, MeOH, 0°C, 1 h | Benzyl alcohol derivative | 92% |
Notable Observations :
-
Oxidation to the carboxylic acid requires strong acidic conditions to prevent over-oxidation of the methoxy groups.
-
Selective reduction of the aldehyde to a primary alcohol occurs without affecting the ether or methoxy functionalities .
Alkylation and Etherification
The benzyl ether moiety can undergo further alkylation:
Table 4: Ether Modification Reactions
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Propargyl bromide | K₂CO₃, DMF, 24 h, RT | Propargyl ether derivative | 65% | |
| Methyl iodide | Ag₂O, CHCl₃, reflux, 8 h | Methyl-protected derivative | 78% |
Synthetic Utility :
-
Alkylation at the ether oxygen is feasible but requires anhydrous conditions to avoid hydrolysis .
-
Steric hindrance from the 3-methoxybenzyl group slows reaction kinetics compared to simpler benzyl ethers .
Photophysical and Solvatochromic Behavior
Studies on structurally related compounds reveal environment-dependent properties:
Table 5: Spectroscopic Data for Analogous Compounds
| Property | Solvent | λₐᵦₛ (nm) | λₑₘ (nm) | Reference |
|---|---|---|---|---|
| Absorption maximum | Methanol | 380 | 507 | |
| Toluene | 420 | 443 |
Key Insights :
-
Solvatochromic shifts in fluorescence emission (e.g., 443 nm in toluene vs. 507 nm in methanol) indicate polarity-dependent excited-state stabilization .
-
DFT calculations correlate HOMO-LUMO gaps (3.29–3.41 eV) with observed absorption bands .
This compound’s reactivity profile makes it valuable for synthesizing heterocycles, chalcones, and fluorescent probes. Further studies could explore its applications in materials science and medicinal chemistry.
Preparation Methods
Etherification of 2-Hydroxybenzaldehyde with 3-Methoxybenzyl Halides
A prevalent approach involves the nucleophilic substitution reaction between 2-hydroxybenzaldehyde and 3-methoxybenzyl halides (typically bromides or chlorides) to form the benzyl ether linkage.
-
- Base: Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) to deprotonate the phenolic hydroxyl group.
- Solvent: Anhydrous polar aprotic solvents such as N,N-dimethylformamide (DMF) or polar protic solvents like ethanol.
- Temperature: Elevated temperatures (80–90°C) to facilitate the substitution.
- Duration: Typically 12 hours or until completion.
Mechanism: The phenolate ion generated attacks the benzylic carbon of the halide, displacing the halide ion and forming the benzyl ether.
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- React 2-hydroxybenzaldehyde with 3-methoxybenzyl bromide in the presence of K₂CO₃ in anhydrous DMF at 85°C for 12 hours to yield 3-methoxy-2-[(3-methoxybenzyl)oxy]benzaldehyde.
Methylation of Hydroxybenzylated Intermediates
Alternatively, starting from 2-[(3-hydroxybenzyl)oxy]benzaldehyde, selective methylation of hydroxyl groups using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions can introduce methoxy groups.
- Reagents: Methyl iodide or dimethyl sulfate.
- Base: Potassium carbonate or sodium hydride.
- Solvent: Acetone or DMF.
- Temperature: Room temperature to reflux.
- Outcome: Conversion of hydroxyl groups to methoxy substituents without disturbing the aldehyde functionality.
Detailed Reaction Parameters and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Base | K₂CO₃ (1.5 equiv) | Efficient for phenol deprotonation |
| Solvent | Anhydrous DMF or ethanol | DMF preferred for better solubility |
| Temperature | 80–90°C | Ensures reaction completion in 12 hours |
| Molar Ratios | 1:1.2 (2-hydroxybenzaldehyde:benzyl halide) | Slight excess of halide to drive reaction |
| Reaction Time | 12 hours | Monitored by TLC or HPLC |
| Workup | Aqueous quench, extraction with organic solvent | Purification by column chromatography |
| Yield | 70–85% | Dependent on purity of reagents and conditions |
Alternative Synthetic Innovations
While direct etherification is standard, patent literature on related dimethoxy benzaldehydes indicates advanced methods involving:
- Catalytic Systems: Use of magnesium chloride and triethylamine in aromatic solvents (e.g., dimethylbenzene) to facilitate formylation and substitution reactions with high yields (~93–94%).
- Green Chemistry Approaches: Emphasis on energy-saving and environmentally friendly solvents and catalysts to improve yield stability and reduce impurities.
Research Findings and Comparative Analysis
- Yield and Purity: The etherification method using 3-methoxybenzyl bromide and K₂CO₃ in DMF consistently achieves yields above 70%, with high purity after chromatographic purification.
- Reaction Efficiency: Elevated temperatures and anhydrous conditions are critical for maximizing conversion and minimizing side reactions.
- Scalability: Industrial scale-up would require optimization of solvent recycling, continuous flow techniques, and catalyst recovery to maintain cost-effectiveness.
- Alternative Methylation: Post-etherification methylation offers flexibility in introducing methoxy groups but may require additional purification steps.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents & Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Direct Etherification | 2-Hydroxybenzaldehyde + 3-methoxybenzyl bromide | K₂CO₃, DMF, 85°C, 12 h | 70–85 | Straightforward, good yield | Requires anhydrous conditions |
| Post-Etherification Methylation | 2-[(3-Hydroxybenzyl)oxy]benzaldehyde + methyl iodide | K₂CO₃, acetone, reflux | 65–80 | Flexible methoxy introduction | Additional step, purification |
| Catalytic Formylation & Substitution (Patent) | 1,2-Dimethoxybenzene + formaldehyde + MgCl₂ + triethylamine | Dimethylbenzene, 100°C, 6 h | ~93 | High yield, potential for green chemistry | Specific to dimethoxy benzaldehydes |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-Methoxy-2-[(3-methoxybenzyl)oxy]benzaldehyde, and what key reaction conditions are required?
- Methodological Answer : The compound can be synthesized via oxidation of the corresponding benzyl alcohol derivative using pyridinium chlorochromate (PCC) in anhydrous dichloromethane (CH₂Cl₂) with Celite as a filtration aid. For example, 2-(3-methoxybenzyl)benzaldehyde derivatives were prepared by reacting 2-benzyl alcohols with PCC under inert conditions . Sonogashira coupling may also be employed for introducing alkynyl groups to the benzaldehyde backbone, requiring palladium catalysts and controlled temperatures (e.g., 50°C) . Key conditions include strict anhydrous environments, precise stoichiometry, and inert gas (N₂/Ar) purging to prevent side reactions.
Q. How is the structural characterization of this compound performed using spectroscopic methods?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for confirming the substitution pattern. For example, the aldehyde proton typically appears as a singlet near δ 10.5 ppm, while methoxy groups resonate around δ 3.8–4.0 ppm. Aromatic protons show splitting patterns dependent on neighboring substituents .
- High-Resolution Mass Spectrometry (HRMS) : Used to verify molecular weight (e.g., calculated [M+H]⁺ for derivatives: 334.1556) and fragmentation patterns .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Identifies functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹ and ether C-O stretches at ~1250 cm⁻¹) .
Q. What solubility challenges are associated with this compound, and how can they be addressed during experimental design?
- Methodological Answer : The compound is insoluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or chlorinated solvents (e.g., CH₂Cl₂). Precipitation during synthesis can be mitigated by adjusting solvent polarity or using gradual cooling. For purification, column chromatography with silica gel and gradients of ethyl acetate/hexane is effective .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound when scaling up the synthesis?
- Methodological Answer :
- Reagent Stoichiometry : Use a 10–20% excess of PCC to ensure complete oxidation of benzyl alcohol intermediates .
- Temperature Control : Maintain reaction temperatures between 0–25°C to prevent over-oxidation or decomposition.
- Workup Efficiency : Employ vacuum filtration with Celite to remove chromium byproducts and reduce losses during solvent evaporation .
- Scaled Purification : Replace manual column chromatography with medium-pressure liquid chromatography (MPLC) for higher throughput and reproducibility .
Q. What strategies are effective in resolving contradictory NMR data for derivatives of this compound?
- Methodological Answer :
- Variable Temperature NMR : Resolve overlapping peaks by analyzing spectra at elevated temperatures (e.g., 40–60°C) to reduce rotational barriers in hindered aromatic systems .
- 2D NMR Techniques : Use COSY, HSQC, and HMBC to assign ambiguous proton-carbon correlations, especially in crowded aromatic regions. For example, HMBC can confirm connectivity between methoxy groups and aromatic carbons .
- Deuteration Studies : Substitute labile protons (e.g., -OH) with deuterium to simplify splitting patterns in derivatives .
Q. How can computational modeling aid in predicting the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For example, the aldehyde group’s electron-deficient carbon is prone to nucleophilic additions .
- Molecular Dynamics (MD) Simulations : Model steric effects of methoxy substituents on reaction pathways, particularly in Sonogashira or Suzuki-Miyaura couplings .
Q. What methodologies are recommended for designing analogs to study structure-activity relationships (SAR)?
- Methodological Answer :
- Positional Isomerism : Synthesize analogs with methoxy groups at different positions (e.g., 4-methoxy vs. 3-methoxy) to assess electronic effects on biological activity .
- Functional Group Replacement : Substitute the benzyloxy group with alkyl chains or halogenated moieties to evaluate hydrophobic/hydrophilic interactions. For example, replacing -OCH₃ with -CF₃ alters electron-withdrawing properties .
- Bioisosteric Swaps : Replace the aldehyde with a ketone or carboxylic acid to modulate reactivity and binding affinity .
Data Contradiction and Analysis
Q. How should researchers address discrepancies between theoretical and experimental melting points for derivatives?
- Methodological Answer :
- Polymorphism Screening : Perform differential scanning calorimetry (DSC) to identify polymorphic forms, which can cause melting point variations .
- Purity Assessment : Use HPLC-MS to detect impurities (e.g., unreacted starting materials) that depress melting points .
- Crystallization Optimization : Recrystallize derivatives from solvent mixtures (e.g., EtOH/H₂O) to obtain pure crystalline forms .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
